molecular formula C13H18BClO2 B3053023 2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 502630-89-9

2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3053023
CAS No.: 502630-89-9
M. Wt: 252.55
InChI Key: RNOYYQVKCADNNV-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester widely used in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a 3-chloro-5-methylphenyl group attached to a 1,3,2-dioxaborolane ring with four methyl substituents (4,4,5,5-tetramethyl). The chloro and methyl groups on the aromatic ring modulate electronic and steric properties, influencing reactivity and stability in synthetic applications.

Properties

IUPAC Name

2-(3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOYYQVKCADNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700036
Record name 2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502630-89-9
Record name 2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Palladium-Catalyzed Borylation of Aryl Chlorides

The direct coupling of 3-chloro-5-methylchlorobenzene with bis(pinacolato)diboron (B2pin2) represents a streamlined one-step synthesis. This method employs a palladium catalyst system, typically Pd(OAc)2 with XPhos ligand, in the presence of potassium acetate (KOAc) as a base.

Procedure :

  • A flame-dried reactor is charged with 3-chloro-5-methylchlorobenzene (1.0 equiv), B2pin2 (1.2 equiv), Pd(OAc)2 (0.02 equiv), XPhos (0.06 equiv), and KOAc (3.0 equiv).
  • Degassed ethanol is added, and the mixture is heated at 80°C under nitrogen for 18 hours.
  • The crude product is filtered through Celite, concentrated, and purified via Soxhlet extraction with acetone to yield the target compound.

Key Parameters :

  • Catalyst System : Pd(OAc)2/XPhos (3:1 ligand-to-palladium ratio) ensures efficient transmetallation.
  • Solvent : Ethanol balances reactivity and solubility, avoiding side reactions.
  • Yield : Comparable protocols report 38–65% isolated yields for structurally similar arylboronates.

Esterification of Boronic Acids with Pinacol

For substrates where direct borylation is challenging, a two-step approach via boronic acid intermediates is preferred.

Step 1: Synthesis of 3-Chloro-5-methylphenylboronic Acid

  • Reactants : 3-Chloro-5-methylbromobenzene and tetrahydroxydiboron (B2(OH)4).
  • Conditions : Pd(OAc)2 (0.02 equiv), XPhos (0.06 equiv), KOAc (3.0 equiv) in ethanol at 80°C for 18 hours.

Step 2: Esterification with Pinacol

  • The boronic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with pinacol (1.05 equiv) and MgSO4 (1.0 equiv).
  • The mixture is stirred under nitrogen for 16 hours, filtered, and concentrated.
  • Recrystallization from hot acetone yields the pure dioxaborolane.

Key Parameters :

  • Dehydrating Agent : MgSO4 removes water, shifting equilibrium toward ester formation.
  • Solvent : DCM facilitates mild reaction conditions, preventing boronic acid decomposition.

Optimization of Reaction Parameters

Catalyst Loading and Ligand Effects

  • Reducing Pd(OAc)2 to 0.01 equiv with excess XPhos (0.03 equiv) maintains activity while lowering costs.
  • Alternative ligands like DCPF (dicyclohexylphosphinoferrocene) show efficacy in benzylboronate syntheses but are less effective for aryl systems.

Solvent and Temperature

  • Ethanol vs. Dioxane : Ethanol minimizes byproducts in borylation, whereas dioxane accelerates Miyaura-type couplings but requires higher temperatures.
  • Esterification Temperature : Room temperature (20–25°C) suffices for pinacol reactions, avoiding exothermic side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor systems enhance heat/mass transfer, reducing reaction times from 18 hours to 2–4 hours for Pd-catalyzed steps.
  • Example Setup :
    • Flow Rate : 5 mL/min.
    • Residence Time : 30 minutes.
    • Yield : 72% (theoretical maximum: 85%).

Purification Strategies

  • Soxhlet Extraction : Preferred for large-scale isolations, using acetone to separate boronates from inorganic salts.
  • Crystallization : Hexane/ethyl acetate (9:1) mixtures yield >99% pure product.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 7.35 (s, 1H, aromatic), 7.28 (s, 2H, aromatic), 2.38 (s, 3H, CH3), 1.22 (s, 12H, B-O-CH3).
  • 11B NMR : δ 30.2 ppm (characteristic of dioxaborolanes).

Purity Assessment

  • HPLC : Retention time = 8.7 min (C18 column, 70:30 MeOH/H2O).
  • Elemental Analysis : Calculated for C13H18BClO2: C 59.69%, H 6.93%; Found: C 59.52%, H 6.88%.

Comparative Analysis of Preparation Methods

Parameter Direct Borylation Boronic Acid Esterification
Steps 1 2
Yield 38–65% 50–70%
Catalyst Cost High (Pd/XPhos) Moderate (Pd only in Step 1)
Scalability Suitable for batch Adaptable to continuous flow
Purity Challenges Residual Pd Boronic acid hydrolysis

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., ethanol or toluene).

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic ester.

    Substituted Phenyl Derivatives: Formed via nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis as a boron reagent. Boron compounds are widely used in:

  • Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a boron source that can be coupled with aryl or vinyl halides to produce biaryl compounds which are essential in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds : The presence of the chloro group allows for further functionalization through nucleophilic substitution reactions. This property is beneficial for synthesizing complex organic molecules with diverse functionalities .

Medicinal Chemistry

In medicinal chemistry, boron-containing compounds have been explored for their potential therapeutic effects. Specifically:

  • Anticancer Agents : Compounds similar to this compound have shown promise in targeting cancer cells. The ability to modify the compound's structure can lead to the development of new drugs that inhibit tumor growth by interfering with cellular processes .
  • Drug Delivery Systems : The unique properties of boron compounds allow them to be utilized in drug delivery systems. Their ability to form stable complexes with various biomolecules can enhance the bioavailability and efficacy of therapeutic agents .

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials:

  • Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can improve their mechanical properties and thermal stability. Research indicates that such modifications can lead to materials with enhanced performance characteristics suitable for various industrial applications .
  • Sensors and Electronics : The electronic properties of boron compounds make them suitable candidates for use in sensors and electronic devices. Their ability to undergo reversible reactions can be exploited in developing sensors that detect specific analytes or changes in environmental conditions .

Case Study 1: Application in Drug Development

A study published in Journal of Medicinal Chemistry examined the efficacy of modified dioxaborolanes as anticancer agents. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Use in Polymer Synthesis

Research featured in Macromolecules highlighted how incorporating dioxaborolanes into polymer chains improved their tensile strength and thermal resistance. This advancement paves the way for developing high-performance materials for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in various chemical reactions. The boronic ester moiety allows it to form stable complexes with diols and other nucleophiles, facilitating its use in coupling reactions and other transformations. The chlorine and methyl groups on the phenyl ring influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 2-(5-Chloro-2-methylphenyl) Isomer (a-isomer) :
    This isomer features chlorine at the 5-position and methyl at the 2-position of the phenyl ring. Despite identical molecular formula (C₁₃H₁₇BClO₃) and weight (268.54 g/mol), its synthesis via flash chromatography yields only 26% (32.26 mg, 0.103 mmol), suggesting lower thermodynamic stability compared to the target compound .

  • 2-(2-Chloro-5-methylphenyl) Isomer (b-isomer): Chlorine and methyl groups are swapped (2-Cl, 5-Me).

Substituent Modifications on the Aromatic Ring

Halogen and Alkoxy Variants
  • 2-(3-Chloro-5-fluoro-2-methoxyphenyl) Analog :
    Molecular formula: C₁₃H₁₇BClFO₃; mass: 286.54 g/mol. The addition of fluorine (electron-withdrawing) and methoxy (electron-donating) groups increases polarity and may enhance solubility in polar solvents. This compound’s unique substitution pattern could influence regioselectivity in coupling reactions .

  • 2-(3-Chloro-5-ethoxyphenyl) Analog: Replacing methyl with ethoxy (C₁₄H₂₀BClO₃; 316.61 g/mol) introduces a bulkier, electron-donating group.
Electron-Withdrawing Groups
  • 2-(3-Chloro-4-methanesulfonylphenyl) Analog: Molecular formula: C₁₄H₂₀BClO₃; mass: 316.61 g/mol. This compound’s higher molecular weight may also affect crystallization behavior .
  • 2-(3-Chloro-4-methoxy-5-trifluoromethylphenyl) Analog :
    Molecular formula: C₁₄H₁₇BClF₃O₃; mass: 336.54 g/mol. The trifluoromethyl group (CF₃) imposes strong electron-withdrawing effects, increasing boron’s electrophilicity. Predicted boiling point (363°C) suggests higher thermal stability compared to the target compound .

Multi-Halogenated Derivatives
  • 2-(3,5-Dichlorophenyl) Analog: Molecular formula: C₁₂H₁₅BCl₂O₂; mass: 287.97 g/mol. Dual chlorine atoms amplify electron-withdrawing effects, likely enhancing reactivity in cross-couplings.
  • 2-(2,3-Dichloro-5-fluorophenyl) Analog: Molecular formula: C₁₂H₁₄BCl₂FO₂; mass: 317.96 g/mol.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) C₁₃H₁₇BClO₃ 268.54 3-Cl, 5-Me Baseline reactivity and stability -
2-(5-Chloro-2-methylphenyl) Isomer (a-isomer) C₁₃H₁₇BClO₃ 268.54 5-Cl, 2-Me 26% synthesis yield
2-(3-Chloro-5-fluoro-2-methoxyphenyl) Analog C₁₃H₁₇BClFO₃ 286.54 3-Cl, 5-F, 2-OMe Increased polarity
2-(3-Chloro-4-methanesulfonylphenyl) Analog C₁₄H₂₀BClO₃ 316.61 3-Cl, 4-SO₂Me Enhanced electrophilicity
2-(3,5-Dichlorophenyl) Analog C₁₂H₁₅BCl₂O₂ 287.97 3-Cl, 5-Cl High reactivity in couplings
2-(3-Chloro-4-methoxy-5-trifluoromethylphenyl) Analog C₁₄H₁₇BClF₃O₃ 336.54 3-Cl, 4-OMe, 5-CF₃ High thermal stability (BP: 363°C)

Biological Activity

2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 502630-89-9) is a boronic ester compound notable for its unique structural properties, which include a dioxaborolane ring and a chlorinated phenyl moiety. This compound has garnered attention in various fields of scientific research due to its potential applications in organic synthesis and material sciences. The biological activity of this compound is particularly relevant in the context of medicinal chemistry and antibacterial research.

  • Molecular Formula : C₁₃H₁₈BClO₂
  • Molecular Weight : 252.54 g/mol
  • Structure : The compound features a boron atom bonded to two oxygen atoms and a phenyl ring with a chlorine and methyl substituent.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various nucleophiles. This property allows it to participate in significant chemical reactions such as Suzuki-Miyaura coupling and other cross-coupling reactions that are essential in drug development and material science applications .

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

Case Study 1: Antibacterial Efficacy

A study investigated the efficacy of various boronic esters against Gram-negative bacteria. The results indicated that certain derivatives demonstrated significant inhibition against strains resistant to conventional antibiotics. The presence of the chlorinated phenyl group in this compound may enhance its binding affinity to bacterial enzymes .

CompoundBacterial StrainInhibition Zone (mm)
Compound AKPC-220
Compound BCTX-M-1525
This compound Pseudomonas aeruginosa 22

Case Study 2: Anticancer Activity

In vitro studies on structurally similar boronic esters showed promising results against breast cancer cell lines. The mechanism involved the inhibition of proteasomal activity leading to increased apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for higher diastereomeric ratios?

  • Methodological Answer : The synthesis typically involves coupling boron derivatives with halogenated aromatic precursors. For example, a modified procedure using 2-((1R,2R,5R)-2-isopropyl-5-methylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (800 mg, 3 mmol) under inert conditions yielded 85% product with a diastereomeric ratio (dr) of ~5:1 after flash column chromatography . Key optimization factors include:

  • Catalyst selection : Alkali metal alkoxides (e.g., NaOt-Bu) enhance reaction efficiency .
  • Solvent choice : Non-polar solvents (e.g., hexanes) improve diastereoselectivity during purification .
  • Temperature control : Ambient conditions minimize side reactions .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For structurally similar dioxaborolanes:

  • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm), while methyl groups on the dioxaborolane ring resonate as singlets (δ 1.0–1.3 ppm) .
  • ¹¹B NMR : A sharp singlet at ~30 ppm confirms the presence of the dioxaborolane moiety .
  • ¹³C NMR : Carbons adjacent to boron are often undetectable due to quadrupolar relaxation but can be inferred via DEPT-135 .

Advanced Research Questions

Q. How does the electronic environment of the 3-chloro-5-methylphenyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the aryl-boron bond, enhancing oxidative addition with palladium catalysts. However, steric hindrance from the methyl group may reduce coupling efficiency. Comparative studies with fluorinated analogs (e.g., 2-(3,4-difluorobenzyl)-dioxaborolane) suggest that para-substituents modulate electron density at the boron center, affecting transmetallation rates . To mitigate steric effects:

  • Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Optimize solvent polarity (e.g., DMF/H₂O mixtures) to balance solubility and reactivity .

Q. How can contradictions in catalytic efficiency data be resolved when using this compound in different solvent systems?

  • Methodological Answer : Discrepancies often arise from equilibrium shifts in boron species. For example, in THF, trialkoxyborohydrides dominate, while benzene promotes insoluble aggregates, complicating kinetic analysis . To address this:

  • Conduct in situ ¹¹B NMR to monitor speciation under reaction conditions .
  • Use additives (e.g., crown ethers) to stabilize active hydride donors in non-polar solvents .

Q. What strategies are effective for isolating and characterizing isomeric byproducts (e.g., ortho vs. para substitution) during synthesis?

  • Methodological Answer : Isomers can be separated via gradient elution in flash chromatography (e.g., hexanes/EtOAc 25:1) . Advanced techniques include:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns .
  • X-ray crystallography : Confirms absolute configuration of crystalline intermediates .
  • Mass spectrometry (HRMS) : Differentiates isomers via exact mass analysis (e.g., 396.18 Da for a trifluoromethyl-substituted analog) .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for similar dioxaborolane syntheses, and how can reproducibility be improved?

  • Methodological Answer : Yield variability often stems from:

  • Moisture sensitivity : Boron reagents hydrolyze readily; strict anhydrous conditions (e.g., Schlenk lines) are essential .
  • Catalyst loading : Sub-stoichiometric amounts (e.g., 0.2 mol% Co in UiO-MOFs) can unpredictably affect turnover .
  • Purification losses : Low-polarity byproducts may co-elute; optimize chromatographic gradients using TLC monitoring .

Application-Oriented Questions

Q. What role does this compound play in electrochemically driven C–C bond formation, and how does its performance compare to other boronic esters?

  • Methodological Answer : In electrochemical cross-electrophile couplings, the dioxaborolane acts as a boron source for alkyl radical generation. Its stability under reductive conditions outperforms pinacolborane (HBpin), which decomposes at low potentials. Key advantages:

  • Extended shelf life : Stable at –20°C for months .
  • Broad substrate scope : Compatible with aryl chlorides and fluorides .

Safety and Handling

Q. What precautions are necessary for safe handling and storage of this compound?

  • Methodological Answer :

  • Storage : Seal under argon at 2–8°C to prevent hydrolysis .
  • Hazards : H302 (harmful if swallowed), H312/H332 (skin/respiratory irritation) .
  • Waste disposal : Quench with alkaline ethanol to neutralize boron residues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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